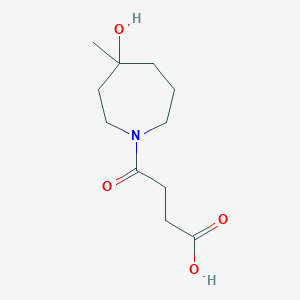![molecular formula C15H23N3O2 B6635077 [2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug development and other areas of research.
Wirkmechanismus
The mechanism of action of [2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cell proliferation and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone has been shown to have a range of biochemical and physiological effects in various studies. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, this compound has also been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone in lab experiments is its potential as a novel anticancer agent. Additionally, this compound has also been shown to have potential neuroprotective effects, which could have implications for the treatment of neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving [2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone. One area of focus could be further studies on its potential as an anticancer agent, including in vivo studies and clinical trials. Additionally, this compound could also be studied further for its potential neuroprotective effects and its use in the treatment of neurological disorders. Finally, research could also focus on developing more efficient and accessible synthesis methods for this compound.
Synthesemethoden
The synthesis of [2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone involves several steps, including the reaction of 2-bromo-4-(ethylamino)pyridine with 4-hydroxy-4-methylazepan-1-one. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone has been the subject of numerous scientific studies due to its potential applications in drug development. This compound has been shown to have activity against various cancer cell lines and could be used as a potential anticancer agent. Additionally, this compound has also been studied for its potential use in treating Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
[2-(ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-16-13-11-12(5-8-17-13)14(19)18-9-4-6-15(2,20)7-10-18/h5,8,11,20H,3-4,6-7,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHSPHUZWANTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=C1)C(=O)N2CCCC(CC2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)







![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
